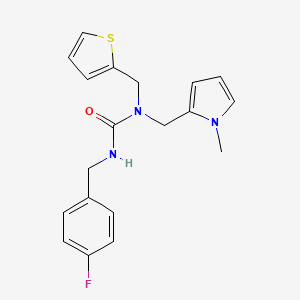

![molecular formula C8H14N2O2 B2415812 (4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxamide CAS No. 2143928-25-8](/img/structure/B2415812.png)

(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

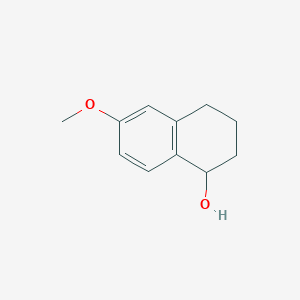

The compound “(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxamide” is a type of oxazine, which is a class of heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . This compound is a specific isomer of oxazine, with the relative position of the heteroatoms and the double bonds defining its structure .

科学的研究の応用

Molecular Electronics: Single-Molecule Switches

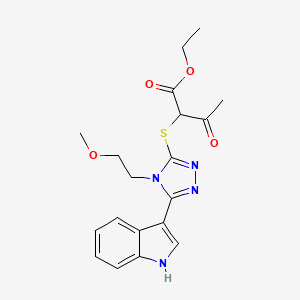

(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxamide: serves as an anchoring group in the construction of single-molecule switches. Researchers have theoretically demonstrated that when conjugated molecules are linked to carbon electrodes via 1,4-oxazine linkers, efficient switching between low-conducting and high-conducting states occurs . This change results from modified energy gaps within the central molecule and charge rearrangement at the molecule–electrode interfaces. The compound’s ability to facilitate intramolecular proton transfer reactions contributes to achieving a remarkable maximum ON/OFF current ratio of 1.5 × 103.

Fundamental Heterocyclic Compound: 1,4-Oxazine

The compound EN300-7538822 is a fundamental heterocyclic molecule. It is the first parent heterocycle among all possible isomeric oxazines, thiazines, and their heavier atom analogues to be characterized spectroscopically. In solution, it exists entirely as the 4H-isomer .

Efficient Synthesis via Ruthenium-Catalyzed Tandem Reactions

Researchers have developed an efficient synthetic strategy for 1,4-oxazines, starting from simple α-amino ketones and diazo pyruvates. This transformation, catalyzed by RuCl3, involves a tandem N–H insertion/cyclization sequence via enol formation .

作用機序

Target of Action

The primary targets of EN300-7538822 are currently unknown. This compound is a derivative of 1,4-oxazine , a fundamental heterocyclic compound that has been characterized spectroscopically . .

Mode of Action

It’s known that 1,4-oxazine derivatives can switch single-molecule junctions between a low-conducting and a high-conducting state

Biochemical Pathways

Biochemical pathways typically involve a series of chemical reactions occurring within a cell, leading to changes in the cell’s state or outputs . Given the potential electrical modulation properties of EN300-7538822 , it might influence pathways related to ion channels or electrical signaling in cells.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding how a drug is processed in the body, its bioavailability, and its potential interactions with other substances .

Action Environment

Environmental factors can significantly impact a compound’s effectiveness, including temperature, pH, and the presence of other molecules .

特性

IUPAC Name |

(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c9-8(11)10-4-5-12-7-3-1-2-6(7)10/h6-7H,1-5H2,(H2,9,11)/t6-,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVJBOLCRIEICD-NKWVEPMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)OCCN2C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H](C1)OCCN2C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

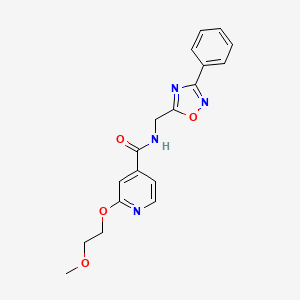

![(1-(Benzo[d]thiazol-2-yl)piperidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2415734.png)

![6-tert-butyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2415736.png)

![4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2415737.png)

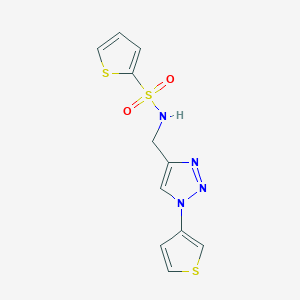

![2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2415738.png)

![N-(1-cyanocycloheptyl)-2-[methyl({[4-(trifluoromethyl)phenyl]methyl})amino]acetamide](/img/structure/B2415742.png)

![2-[[1-[2-(4-Fluorophenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2415745.png)

![N-[4-(pyrrolidin-1-ylmethyl)phenyl]formamide](/img/structure/B2415747.png)

![4-chloro-N-[2-(dimethylamino)-4,6-diphenyl-5-pyrimidinyl]benzenecarboxamide](/img/structure/B2415750.png)